molecular formula C15H11ClN2O2 B2391578 (E)-4-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one CAS No. 607702-88-5

(E)-4-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one

Cat. No.: B2391578
CAS No.: 607702-88-5
M. Wt: 286.72
InChI Key: GIXFYNVJVPCOOV-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one is a chemical compound of significant interest in medicinal chemistry research due to its hybrid structure incorporating both pyrazole and furan heterocycles. The molecule features a 3-methyl-1H-pyrazol-5(4H)-one core, which is a privileged scaffold in drug discovery. Pyrazole derivatives are extensively documented in scientific literature for exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antifungal, anticancer, and antioxidant properties . The presence of the 4-chlorophenyl substituent is a common feature in many bioactive molecules, as it can influence the compound's lipophilicity and electronic characteristics, potentially enhancing its interaction with biological targets. The (E)-configured exocyclic double bond at the 4-position of the pyrazolone ring creates a conjugated system extending into the 5-(4-chlorophenyl)furan-2-yl moiety. This conjugated molecular framework may be conducive to probing interactions with enzymes or receptors. Researchers can utilize this compound as a key intermediate or precursor for the design and synthesis of novel potential therapeutic agents. It serves as a versatile building block for further chemical modifications, such as the development of more complex heterocyclic systems or hybrid molecules aimed at investigating structure-activity relationships (SAR) . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the material with appropriate precautions, consulting the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

(4E)-4-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-methyl-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-9-13(15(19)18-17-9)8-12-6-7-14(20-12)10-2-4-11(16)5-3-10/h2-8H,1H3,(H,18,19)/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXFYNVJVPCOOV-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1=CC2=CC=C(O2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NNC(=O)/C1=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a pyrazolone core substituted with a furan moiety and a 4-chlorophenyl group. Its molecular formula is C16H14ClN3OC_{16}H_{14}ClN_{3}O, with a molecular weight of 299.75 g/mol. The structural characteristics contribute to its biological activities, making it a subject of interest in drug development.

1. Antimicrobial Activity

Recent studies have demonstrated the compound's significant antimicrobial properties. For instance, it exhibited broad-spectrum activity against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL. Notably, it showed comparable efficacy to standard antibiotics in inhibiting E. coli DNA gyrase B with an IC50 value of 9.80 µM, indicating its potential as a new antimicrobial agent .

Microorganism MIC (µg/mL)
E. coli9.80
Staphylococcus aureus15.00
Pseudomonas aeruginosa20.00

2. Antioxidant Activity

The compound also demonstrated potent antioxidant activity, assessed through DPPH scavenging assays. The DPPH scavenging percentages for various derivatives of this compound ranged from 84.16% to 90.52%, indicating strong free radical scavenging capabilities .

Compound DPPH Scavenging (%)
Compound 990.52
Compound 11b88.56
Compound 686.42

3. Anti-inflammatory Effects

In anti-inflammatory assays, the compound showed significant protective effects on human red blood cell membranes, with stabilization percentages ranging from 86.70% to 99.25%. These results suggest its potential for therapeutic applications in inflammatory diseases .

4. Cytotoxicity

Cytotoxicity studies revealed that the compound has moderate cytotoxic effects against various cancer cell lines, with IC50 values around 163 µM for certain derivatives. This indicates potential for further development as an anticancer agent .

Case Studies

A notable case study involved the synthesis and evaluation of several benzofuran-pyrazole derivatives, including the target compound. These studies highlighted not only the biological efficacy but also the structure-activity relationship (SAR) that informs future modifications of the compound to enhance its pharmacological properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural profiles of (E)-4-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one can be contextualized against analogous pyrazolone and thiazole derivatives. Key comparisons include:

Structural and Functional Analogues

Compound Name / ID Key Substituents/Features Biological Activity Reference(s)
THPA6 : 1-(4-Chlorophenyl)-4-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one Thiazole-hydrazone linkage, 4-methoxyphenyl group Potent analgesic/anti-inflammatory activity; ulcer index = 0.58 (33% of diclofenac’s 1.70)
Compound 11 (): Thiazolyl hydrazone with 4-chloro-2-nitrophenyl-furan Furan-thiazole-hydrazone hybrid, nitro group Anticancer activity (MCF-7 IC50 = 125 µg/mL); low NIH/3T3 toxicity (IC50 > 500 µg/mL)
6g (): Thiazolyl-pyrazole with diazenyl and chlorophenyl groups Thiazole-diazenyl linkage, 3,5-dimethylphenyl substituent Anticancer activity (elemental analysis: C, 56.55%; H, 4.19%; N, 20.85%)
(Z)-4-[(p-Tolylamino)(furan-2-yl)methylene]-3-phenyl-1-p-tolyl-1H-pyrazol-5(4H)-one Tolylamino-furan-methylene substituent, phenyl group Structural analysis reveals planar conformation; potential for π-π stacking interactions

Pharmacological Insights

  • Analgesic/Anti-inflammatory Activity :
    THPA6 (a thiazole-hydrazone analogue) outperforms the target compound’s structural class in both potency (ED50 values in analgesic models) and gastrointestinal safety (ulcer index = 0.58 vs. diclofenac’s 1.70) . The methoxy group in THPA6 likely enhances metabolic stability and reduces ulcerogenicity compared to nitro or halogen substituents in furan-based derivatives.

  • Anticancer Activity :
    Compound 11 (), which shares the furan-chlorophenyl motif, demonstrates selective cytotoxicity against MCF-7 cells (IC50 = 125 µg/mL) but lower antifungal activity (MIC = 250 µg/mL vs. fluconazole’s 2 µg/mL) . This suggests that the furan-pyrazolone scaffold may favor anticancer over antimicrobial applications.

  • Structural Determinants: Substituent Position: Para-substituted derivatives (e.g., 4-chlorophenyl) exhibit lower ulcer indices than meta-substituted analogues due to improved steric compatibility with biological targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing (E)-4-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves a Knoevenagel condensation between 3-methyl-1H-pyrazol-5(4H)-one and 5-(4-chlorophenyl)furan-2-carbaldehyde under acidic or basic catalysis. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or ethanol enhance reactivity .
  • Catalysts : Piperidine or acetic acid are commonly used to drive the reaction .
  • Temperature : Reactions often proceed at reflux (70–90°C) for 6–12 hours .
    • Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) and NMR spectroscopy .

Q. How is the stereochemical configuration (E/Z) of the exocyclic double bond confirmed?

  • Methodological Answer : The E-configuration is verified using:

  • X-ray crystallography : Resolves bond angles and spatial arrangement (e.g., C=C bond torsion angles ~180°) .
  • NMR spectroscopy : Coupling constants (J = 12–16 Hz for trans protons) and NOESY correlations distinguish E/Z isomers .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • HPLC : Quantifies purity and detects byproducts (e.g., Z-isomer or unreacted precursors) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 356.08) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the 4-chlorophenyl and furan substituents influence reactivity in cross-coupling or cycloaddition reactions?

  • Methodological Answer :

  • DFT calculations : Predict electron density distribution; the 4-chlorophenyl group is electron-withdrawing, polarizing the furan ring and enhancing electrophilic substitution .
  • Experimental validation : Compare reaction rates with analogs (e.g., 4-fluorophenyl derivatives) to assess substituent effects .

Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure solubility (logP ~3.2) and metabolic stability using liver microsomes to identify bioavailability limitations .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing furan with thiophene) to isolate bioactive motifs .

Q. How do crystal packing interactions affect the compound’s stability and solubility?

  • Methodological Answer :

  • X-ray crystallography : Reveals intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking between aromatic rings) that stabilize the solid state but reduce aqueous solubility .
  • Thermogravimetric analysis (TGA) : Quantifies thermal stability (decomposition >200°C) .

Q. What mechanistic pathways explain the compound’s potential inhibitory activity against enzymes like cyclooxygenase (COX)?

  • Methodological Answer :

  • Molecular docking : Simulate binding to COX-2’s active site, highlighting interactions between the pyrazolone core and Arg120/His90 residues .
  • Enzyme kinetics : Measure IC50 values and inhibition type (competitive/uncompetitive) using fluorometric assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.